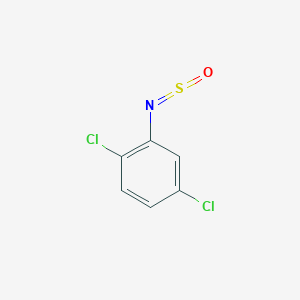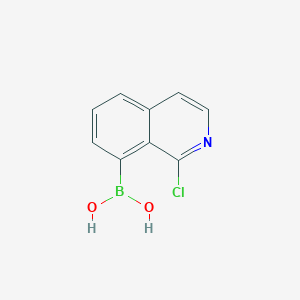
(1-Chloroisoquinolin-8-yl)boronic acid
Overview
Description
“(1-Chloroisoquinolin-8-yl)boronic acid” is a boronic acid derivative . It has a molecular formula of C9H7BClNO2 and a molecular weight of 207.42 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BClNO2/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9/h1-5,13-14H .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-8-yl)boronic acid is based on its boronic acid group. This group is capable of forming reversible covalent bonds with certain molecules, such as sugars, amino acids, and nucleic acids. This allows it to act as a catalyst for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be non-toxic and non-irritating, but its effects on the body are not known. In addition, it is not known if it has any effect on the metabolism of cells or on the activity of enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of (1-Chloroisoquinolin-8-yl)boronic acid is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and polymer synthesis. It is also relatively easy to handle and store, and it is non-toxic and non-irritating. However, it is important to note that it is not very soluble in water, which can limit its use in certain applications.
Future Directions
The future of (1-Chloroisoquinolin-8-yl)boronic acid is likely to involve further research into its biochemical and physiological effects. In particular, research is needed to understand its effects on the metabolism of cells and on the activity of enzymes. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, research is needed to explore the potential of this compound as a catalyst for the synthesis of complex molecules.
Scientific Research Applications
(1-Chloroisoquinolin-8-yl)boronic acid has a variety of applications in scientific research. It is widely used in organic synthesis as a catalyst for the synthesis of complex molecules. It is also used as a starting material for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, it is used as a reagent in the synthesis of polymers, dyes, and pigments.
Safety and Hazards
properties
IUPAC Name |
(1-chloroisoquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDLHUGUIDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)
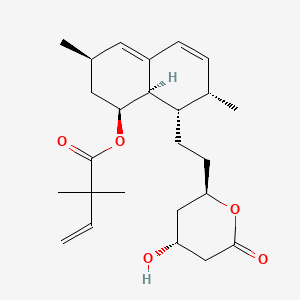
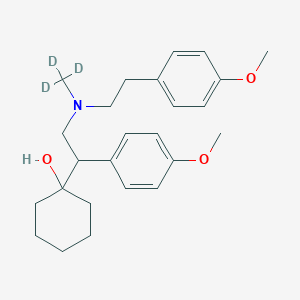

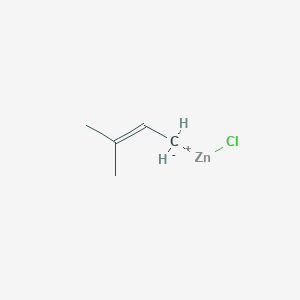
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)
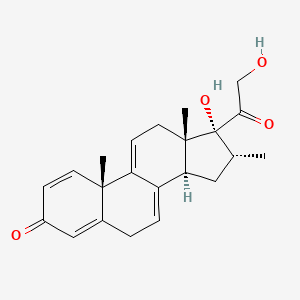



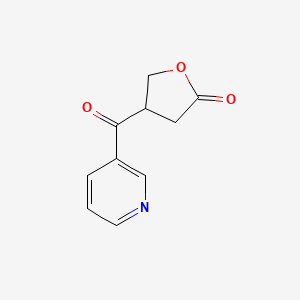
![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)
